Fortuneine

Description

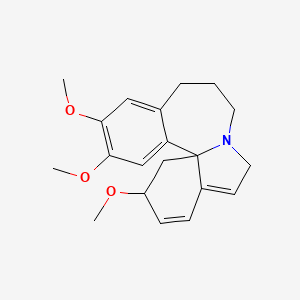

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6-8,11-12,16H,4-5,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYJGRFDMUVIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CCCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Anti-Neoplastic Potential of Fortuneine: A Mechanistic Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Fortuneine, a homoerythrina-type alkaloid isolated from Cephalotaxus fortunei, represents a class of natural products with emerging interest in oncology. While direct and comprehensive mechanistic studies on this compound remain to be fully elucidated, this document synthesizes the available evidence for its class of compounds to propose a putative mechanism of action. Drawing parallels from synthetic derivatives of homoerythrina alkaloids, we postulate that this compound's cytotoxic effects against cancer cells may be mediated through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). This inhibition is hypothesized to trigger a cascade of cellular events, including cell cycle arrest at the S phase and the induction of apoptosis via modulation of the Bcl-2/Bax ratio and activation of executioner caspases. This whitepaper aims to provide a foundational guide for researchers venturing into the investigation of this compound's therapeutic potential, offering a hypothetical framework for its mechanism of action, suggested experimental protocols, and a summary of relevant quantitative data from related compounds.

Introduction

The quest for novel anti-cancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. The genus Cephalotaxus has been a particularly fruitful source of structurally unique and biologically active alkaloids. This compound, a homoerythrina alkaloid, is one such compound that has been identified. While its precise molecular interactions and signaling pathways have not been extensively studied, its structural relatives have demonstrated significant anti-proliferative activities. This guide consolidates the current understanding of homoerythrina alkaloids' anti-cancer effects to construct a plausible mechanistic model for this compound.

Proposed Mechanism of Action: PARP-1 Inhibition

Based on studies of synthetic derivatives of homoerythrina alkaloids, a compelling hypothesis for this compound's mechanism of action is the inhibition of PARP-1[1]. PARP-1 is a key enzyme involved in DNA repair, and its inhibition in cancer cells, particularly those with existing DNA repair deficiencies, can lead to synthetic lethality.

The proposed cascade of events following this compound administration is as follows:

-

Cellular Uptake: this compound enters the cancer cell.

-

PARP-1 Inhibition: this compound binds to and inhibits the enzymatic activity of PARP-1.

-

Accumulation of DNA Damage: Without functional PARP-1, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of DNA damage.

-

Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to an arrest in the S phase, preventing the cell from progressing through division with a damaged genome[1].

-

Induction of Apoptosis: The sustained DNA damage and cell cycle arrest ultimately activate the intrinsic pathway of apoptosis.

The proposed signaling pathway is visualized in the diagram below.

Caption: Proposed mechanism of action of this compound.

Quantitative Data from a Homoerythrina Alkaloid Derivative

| Cell Line | Compound | IC50 (μM) |

| A549 (Human lung carcinoma) | Compound 10n | 1.89 |

| Harringtonine | 10.55 | |

| Pemetrexed | 3.39 | |

| Rucaparib | 4.91 |

Table 1: Anti-proliferative activity of a synthetic homoerythrina alkaloid derivative (compound 10n) compared to other anti-cancer agents against the A549 cell line. Data extracted from a study on homoerythrina alkaloid derivatives as PARP-1 inhibitors[1].

Suggested Experimental Protocols

To validate the proposed mechanism of action for this compound, the following experimental protocols, based on methodologies used for related compounds, are recommended.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Culture cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

-

Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

-

PARP-1 Inhibition Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP-1.

-

Methodology:

-

Utilize a commercially available PARP-1 activity assay kit (colorimetric or chemiluminescent).

-

Incubate recombinant human PARP-1 with a histone-coated plate, activated DNA, and NAD+.

-

Add varying concentrations of this compound to the reaction.

-

Measure the incorporation of biotinylated-poly(ADP-ribose) onto the histone proteins to determine PARP-1 activity.

-

A known PARP-1 inhibitor (e.g., Olaparib) should be used as a positive control.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with propidium iodide (PI) and treat with RNase.

-

Analyze the DNA content of the cells using flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 48 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells using flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Additionally, Western blot analysis can be performed to assess the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3[1].

-

Conclusion and Future Directions

While the direct mechanism of action of this compound is yet to be definitively elucidated, the evidence from related homoerythrina alkaloids strongly suggests a role as a PARP-1 inhibitor, leading to cell cycle arrest and apoptosis. The proposed mechanistic framework and experimental protocols outlined in this document provide a solid foundation for future research. Further investigation is warranted to confirm this hypothesis, explore potential off-target effects, and evaluate the in vivo efficacy and safety profile of this compound. The unique chemical scaffold of this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further drug development in the field of oncology.

References

The Biological Activity of Cephalotaxus fortunei Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Cephalotaxus, commonly known as plum yews, has been a subject of significant interest in phytochemistry and pharmacology for decades. Among its species, Cephalotaxus fortunei stands out as a rich source of structurally diverse and biologically active alkaloids. These compounds, particularly the cephalotaxine-type esters, have demonstrated potent therapeutic properties, most notably in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of alkaloids isolated from Cephalotaxus fortunei, with a focus on their anticancer, antiviral, and anti-inflammatory effects. The guide is intended to be a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development endeavors.

Anticancer Activity

The most extensively studied biological activity of Cephalotaxus fortunei alkaloids is their potent anticancer effect. This activity is primarily attributed to a class of compounds known as cephalotaxine esters, with Homoharringtonine (HHT) being the most prominent and clinically significant member.

Cytotoxicity of Cephalotaxus fortunei Alkaloids

A significant number of alkaloids isolated from Cephalotaxus fortunei and related species have been evaluated for their cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are key metrics for quantifying this activity. The table below summarizes the cytotoxic activities of several key alkaloids.

| Alkaloid | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Homoharringtonine (HHT) | MONOMAC 6 (AML) | 0.005-0.02 (ng/mL) | ||

| MA9.3ITD (AML) | 0.005-0.02 (ng/mL) | |||

| MA9.3RAS (AML) | 0.005-0.02 (ng/mL) | |||

| Differentiated T-ALL cell lines | 0.005-0.01 (ng/mL) | |||

| Loucy (T-ALL) | 0.057 (ng/mL) | |||

| MDA-MB-157 (TNBC) | 0.0157 (ng/mL) | |||

| MDA-MB-468 (TNBC) | 0.0199 (ng/mL) | |||

| CAL-51 (TNBC) | 0.0231 (ng/mL) | |||

| MDA-MB-231 (TNBC) | 0.0805 (ng/mL) | |||

| A549 (Lung) | MTT | 0.085 (µg/mL) | ||

| HCT116 (Colon) | MTT | 0.001 (µg/mL) | ||

| HepG2 (Liver) | MTT | 0.087 (µg/mL) | ||

| Harringtonine (HT) | A549 (Lung) | MTT | 0.15 (µg/mL) | |

| HCT116 (Colon) | MTT | 0.054 (µg/mL) | ||

| HepG2 (Liver) | MTT | 0.38 (µg/mL) | ||

| Cephafortunine A | U937 (Leukemia) | 4.21 | ||

| HL-60 (Leukemia) | 6.66 | |||

| Cephafortunine B | U937 (Leukemia) | 6.58 | ||

| HL-60 (Leukemia) | 6.70 | |||

| Cephalotaxine β-N-oxide | KB (Nasopharynx) | 14 (µg/mL) | ||

| Isocephalotaxine | KB (Nasopharynx) | 15 (µg/mL) | ||

| Cephalotaxine α-N-oxide | KB (Nasopharynx) | 30 (µg/mL) | ||

| 11-β-hydroxycephalotaxine β-N-oxide | KB (Nasopharynx) | 31 (µg/mL) | ||

| Hainanensine | THP-1 (Leukemia) | 0.24 | ||

| K562 (Leukemia) | 0.29 | |||

| Deoxyharringtonine | A549, NCI-H460, HL60, NCI-H929, RPMI-8226 | <0.01 |

Mechanisms of Anticancer Action

The anticancer effects of Cephalotaxus fortunei alkaloids are multifaceted, involving the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest.

A primary mechanism of action for HHT and related esters is the inhibition of protein synthesis. HHT binds to the A-site cleft of the large ribosomal subunit, thereby interfering with the elongation step of translation. This leads to a rapid depletion of short-lived proteins that are crucial for cancer cell survival and proliferation, such as Mcl-1, c-Myc, and cyclin D1.

By inhibiting the synthesis of anti-apoptotic proteins like Mcl-1 and Bcl-2, Cephalotaxus alkaloids shift the cellular balance towards apoptosis. HHT has been shown to induce the intrinsic apoptotic pathway, characterized by the translocation of Bax to the mitochondria, release of cytochrome c, and subsequent activation of caspases. This process appears to be particularly effective in cells with wild-type p53.

Cephalotaxus fortunei alkaloids can induce cell cycle arrest at various phases. HHT has been reported to cause G0/G1 and G2/M phase arrest in different cancer cell lines. This effect is linked to the modulation of key cell cycle regulatory proteins and pathways.

Modulation of Signaling Pathways

The anticancer activity of these alkaloids is also mediated through their influence on critical intracellular signaling pathways.

HHT has been shown to activate the p53 signaling pathway, a crucial tumor suppressor pathway. This activation can be a consequence of DNA damage induced by the alkaloid, which in turn activates ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2), leading to p53 stabilization and activation. Activated p53 can then promote apoptosis and cell cycle arrest. HHT has also been shown to block the Bcl-6/p53 pathway in imatinib-resistant chronic myeloid leukemia cells.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. HHT, in combination with other agents like bortezomib, has been shown to inhibit the NF-κB signaling pathway in myelodysplastic syndrome cells. This inhibition contributes to the synergistic induction of apoptosis.

The Potential of Fortuneine and Related Alkaloids from Cephalotaxus fortunei as Anticancer Agents: A Technical Guide

Introduction

The plant genus Cephalotaxus, commonly known as plum yews, has been a significant source of natural compounds with potent biological activities. Notably, Cephalotaxus fortunei is rich in a variety of alkaloids, some of which have demonstrated considerable promise as anticancer agents. While the term "Fortuneine" itself is not extensively characterized in scientific literature as a standalone anticancer compound, it is often associated with the diverse array of alkaloids isolated from this plant. The most prominent and clinically significant of these is Homoharringtonine (HHT), a cephalotaxine ester. HHT has been approved for the treatment of chronic myeloid leukemia (CML) and has shown efficacy in other hematological malignancies like acute myeloid leukemia (AML).[1][2][3] This technical guide provides a comprehensive overview of the anticancer potential of alkaloids derived from Cephalotaxus fortunei, with a primary focus on the well-documented activities of Homoharringtonine. The guide is intended for researchers, scientists, and professionals in drug development, and details the quantitative data, experimental methodologies, and mechanisms of action associated with these compounds.

Data Presentation: Quantitative Efficacy

The anticancer activity of alkaloids from Cephalotaxus fortunei has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data for Homoharringtonine (HHT) and other related compounds.

Table 1: In Vitro Cytotoxicity of Homoharringtonine (HHT) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 | Exposure Time | Reference |

| MONOMAC 6 | Acute Myeloid Leukemia | 5-20 ng/mL (9.2-36.7 nM) | 72 h | [4] |

| MA9.3ITD | Acute Myeloid Leukemia | 5-20 ng/mL (9.2-36.7 nM) | 72 h | [4] |

| MA9.3RAS | Acute Myeloid Leukemia | 5-20 ng/mL (9.2-36.7 nM) | 72 h | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 6.858 nM | Not Specified | [5] |

| MV4-11 | Acute Myeloid Leukemia | 7.207 nM | Not Specified | [5] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 15.7 ng/mL | 24 h | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 19.9 ng/mL | 24 h | [6] |

| CAL-51 | Triple-Negative Breast Cancer | 23.1 ng/mL | 24 h | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 80.5 ng/mL | 24 h | [6] |

| HepG2 | Hepatocellular Carcinoma | ~150 nM | 48 h | [7] |

| Huh7 | Hepatocellular Carcinoma | ~85 nM | 48 h | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | ~180 nM | 48 h | [7] |

| MHCC-97H | Hepatocellular Carcinoma | ~150 nM | 48 h | [7] |

Table 2: In Vitro Cytotoxicity of Other Alkaloids from Cephalotaxus fortunei var. alpina

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| Compound 4 | U937 | Human Leukemia | 4.21 | [8] |

| Compound 4 | HL-60 | Human Leukemia | 6.66 | [8] |

| Compound 5 | U937 | Human Leukemia | 6.58 | [8] |

| Compound 5 | HL-60 | Human Leukemia | 6.70 | [8] |

Table 3: In Vivo Efficacy of Homoharringtonine (HHT)

| Cancer Model | Treatment Protocol | Outcome | Reference |

| MDA-MB-231 Xenograft | 1 mg/kg, subcutaneously, bi-daily for 7 days | 36.5% tumor growth inhibition | [6] |

| Hepatocellular Carcinoma Xenograft | 0.5 mg/kg/day | ~30% reduction in tumor weight | [9] |

| Hepatocellular Carcinoma Xenograft | 1 mg/kg/day | ~50% reduction in tumor weight | [9] |

| Pancreatic Cancer Xenograft | Not specified | Potent suppression of tumor growth | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for key experiments used to evaluate the anticancer potential of compounds like HHT.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Homoharringtonine) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Culture 1-5 x 10^5 cells and induce apoptosis with the desired method or compound concentration for a specific time period. Include both positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS, then centrifuge and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis: Propidium Iodide Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation: Harvest approximately 1-3 x 10^6 cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or overnight at 4°C.[13][14]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to degrade RNA and prevent its staining).[13][15]

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically collected on a linear scale. Doublets and aggregates should be excluded from the analysis. The data is then used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.[14]

Protein Expression Analysis: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of apoptosis-related proteins.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

-

Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[16]

Mechanisms of Action and Signaling Pathways

Homoharringtonine exerts its anticancer effects through multiple mechanisms, primarily by inhibiting protein synthesis.[1] This leads to the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways critical for cancer cell survival and proliferation.

Experimental Workflow for Anticancer Agent Evaluation

The general workflow for evaluating a potential anticancer agent like HHT involves a series of in vitro and in vivo experiments.

Caption: General workflow for the preclinical evaluation of a potential anticancer agent.

Signaling Pathways Modulated by Homoharringtonine

HHT has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.

1. Induction of Apoptosis via Protein Synthesis Inhibition

The primary mechanism of HHT is the inhibition of protein synthesis, which leads to a rapid depletion of short-lived anti-apoptotic proteins like Mcl-1. This shifts the balance towards apoptosis.

References

- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoharringtonine: a new treatment option for myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cephalotaxine-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]

- 10. The small-molecule drug homoharringtonine targets HSF1 to suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

The Discovery and Isolation of Fortuneine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortuneine is a naturally occurring cephalotaxine-type alkaloid discovered in the evergreen plant species Cephalotaxus fortunei. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the experimental protocols for extraction and purification, presents quantitative data on isolation yields, and visualizes the experimental workflow. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of this compound and related alkaloids.

Discovery and Natural Sources

This compound is one of several alkaloids isolated from plants of the Cephalotaxus genus, which are primarily indigenous to China. The first characterization of an alkaloid from this genus occurred in 1963. This compound is specifically extracted from the twigs, leaves, roots, and seeds of Cephalotaxus fortunei.[1] This plant is a rich source of various alkaloids, including the structurally related compounds drupacine, wilsonine, cephalotaxine, epi-wilsonine, and acetylcephalotaxine.[1]

Experimental Protocols for Isolation

The isolation of this compound from Cephalotaxus fortunei involves a multi-step process that begins with solvent extraction to obtain a crude alkaloid mixture, followed by sophisticated chromatographic techniques for the separation and purification of the individual alkaloids.

Extraction of Crude Alkaloids

A general and widely used method for the extraction of crude alkaloids from the plant material is as follows:

-

Preparation of Plant Material: The air-dried and powdered plant material (leaves, twigs, etc.) of Cephalotaxus fortunei is obtained.

-

Solvent Extraction: The powdered material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure a thorough extraction.

-

Acid-Base Partitioning:

-

The methanol extract is evaporated in vacuo to yield a residue.

-

This residue is then dissolved in a dilute acidic solution (e.g., 1% HCl), adjusting the pH to be acidic (pH 2-3).

-

The acidic solution is then basified with an ammonia solution to an alkaline pH (pH 7-8).

-

The basified solution is partitioned with an organic solvent such as ethyl acetate (EtOAc).

-

The organic phase, containing the crude alkaloids, is collected and concentrated.[2]

-

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is an effective liquid-liquid chromatography technique for the separation of alkaloids from the crude extract. A step-pH-gradient HSCCC method has been successfully employed for the isolation of this compound.[1]

-

HSCCC System Preparation:

-

A two-phase solvent system is prepared. A common system consists of ethyl acetate-n-hexane-water.

-

The upper phase is modified with a small amount of trifluoroacetic acid (TFA) (e.g., 0.01%) and used as the stationary phase.

-

The lower phase is used as the mobile phase, with a gradient of basicity created by adding varying concentrations of ammonium hydroxide (NH₄OH) and TFA at different stages (e.g., 2% NH₄OH, 0.2% NH₄OH, and 0.05% TFA).[1]

-

-

Separation Process:

-

The HSCCC instrument is filled with the stationary phase.

-

The crude alkaloid extract is dissolved in a suitable solvent and injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate while the column is rotated at high speed. .

-

The step-pH-gradient of the mobile phase allows for the sequential elution of the different alkaloids based on their varying pKa values.

-

-

Fraction Collection and Analysis:

-

Fractions of the eluent are collected at regular intervals.

-

The fractions are analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as electrospray ionization mass spectrometry (ESI-MS), and 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[1]

Quantitative Data on Isolation

The following table summarizes the quantitative data from a representative isolation of this compound and other alkaloids from an 800 mg crude extract of Cephalotaxus fortunei using the step-pH-gradient HSCCC method.[1]

| Alkaloid | Yield (mg) | Purity (%) | Recovery (%) |

| Drupacine | 9.3 | 81.2 | >90 |

| Wilsonine | 15.9 | 85.7 | >90 |

| Cephalotaxine | 130.4 | 95.3 | >90 |

| Epi-wilsonine | 64.8 | 97.5 | >90 |

| This compound | 12.8 | 89.1 | >90 |

| Acetylcephalotaxine | 35.6 | 96.2 | >90 |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and identification of this compound.

Classification of Alkaloids from Cephalotaxus fortunei

Caption: Classification of major alkaloid types in C. fortunei.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of this compound. While other alkaloids from Cephalotaxus fortunei, such as homoharringtonine, have well-documented anti-cancer properties, further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a significant member of the Cephalotaxus alkaloids, obtainable from Cephalotaxus fortunei through a systematic process of extraction and chromatographic separation. The methodologies outlined in this guide, particularly the use of step-pH-gradient HSCCC, provide an efficient means for its isolation. While the biological activity of this compound remains an area for future investigation, the protocols and data presented here offer a solid foundation for researchers to obtain this compound for further study in pharmacology and medicinal chemistry.

References

The Antiproliferative Effects of Formononetin on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin, a naturally occurring isoflavone, has garnered significant attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the antiproliferative effects of formononetin on various cancer cells. It details the molecular mechanisms underlying its activity, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways. This document consolidates quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anticancer compounds. Formononetin (4'-hydroxy-7-methoxy-isoflavone), an O-methylated isoflavone found in various plants, including red clover (Trifolium pratense) and Astragalus membranaceus, has demonstrated promising antiproliferative properties against a wide range of cancer types. Its mechanisms of action primarily involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. This guide will delve into the technical details of formononetin's anticancer effects, providing the scientific community with a consolidated resource to facilitate further research and development.

Quantitative Analysis of Antiproliferative Activity

The efficacy of formononetin in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer cell line and the duration of treatment.

Table 1: IC50 Values of Formononetin in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Acute Lymphoblastic Leukemia | MOLT-4 | 155.8 | 24 | [1] |

| Acute Lymphoblastic Leukemia | MOLT-17 | 183.2 | 24 | [1] |

| Non-Small Cell Lung Cancer | A549 | Not specified, dose-dependent inhibition | 12, 24, 48 | [2][3] |

| Non-Small Cell Lung Cancer | NCI-H23 | Not specified, dose-dependent inhibition | 12, 24, 48 | [2][3] |

| Prostate Cancer | PC-3 | Dose-dependent inhibition (0-100 µM) | 48 | [4] |

| Prostate Cancer | DU145 | Dose-dependent inhibition (0-100 µM) | 48 | [4] |

| Colon Carcinoma | SW1116 | Dose-dependent inhibition (0-200 µM) | 24, 48, 72 | [5] |

| Colon Carcinoma | HCT116 | Dose-dependent inhibition (0-200 µM) | 24, 48, 72 | [5] |

| Breast Cancer | MCF-7 | Not specified, dose-dependent inhibition | Not specified | [6][7] |

| Breast Cancer | T47D | Not specified, dose-dependent inhibition | Not specified | [7] |

| Nasopharyngeal Carcinoma | CNE1 | Not specified, dose-dependent inhibition | Not specified | [8] |

| Nasopharyngeal Carcinoma | CNE2 | Not specified, dose-dependent inhibition | Not specified | [8] |

Mechanism of Action: Cell Cycle Arrest

Formononetin exerts its antiproliferative effects in part by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase checkpoint.[9] This prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.

Table 2: Effect of Formononetin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| PC-3 | 0 (Control) | 40 | Not specified | Not specified | [4][9] |

| PC-3 | 20 | 50 | Not specified | Not specified | [4][9] |

| PC-3 | 40 | 62 | Not specified | Not specified | [4][9] |

| PC-3 | 80 | 68 | Not specified | Not specified | [4][9] |

| A549 | 100, 150, 200 | Increased proportion in G1 | Decreased proportion in S | Not specified | [3][9] |

| HCT116 | 100 | 79.7 | Not specified | Not specified | [9] |

| SW1116 | 100 | Increased proportion in G0/G1 | Not specified | Not specified | [9] |

Note: Some studies reported a significant increase in the G1 phase population without specifying the exact percentages.

Mechanism of Action: Induction of Apoptosis

A key mechanism of formononetin's anticancer activity is the induction of apoptosis, or programmed cell death. This is a regulated process that eliminates damaged or unwanted cells.

Table 3: Quantitative Analysis of Formononetin-Induced Apoptosis

| Cell Line | Concentration (µM) | % of Apoptotic Cells (Annexin V Positive) | Method | Reference |

| A549 | 100, 150, 200 | Dose-dependent increase | Flow Cytometry (Annexin V/PI) | [3] |

| NCI-H23 | 100, 150, 200 | Dose-dependent increase | Flow Cytometry (Annexin V/PI) | [3] |

| CNE1 | Not specified | Dose-dependent increase | Hoechst 33258 staining | [8] |

| HeLaS3 (MDR) + Vincristine | 10 µg/mL, 25 µg/mL | Significant increase | Flow Cytometry (Annexin V/PI) | [10] |

| KBvin (MDR) + Vincristine | 10 µg/mL, 25 µg/mL | Significant increase | Flow Cytometry (Annexin V/PI) | [10] |

Signaling Pathways Modulated by Formononetin

Formononetin's effects on cell cycle and apoptosis are mediated through its interaction with various intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways affected are the PI3K/AKT and the MAPK/ERK pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Formononetin has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Figure 1: Formononetin inhibits the PI3K/AKT signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. The effect of formononetin on this pathway can be context-dependent, sometimes leading to activation that promotes apoptosis.[7]

Figure 2: Formononetin can activate the Ras/p38 MAPK pathway to induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[11]

-

Treatment: Treat the cells with various concentrations of formononetin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]

Protocol:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash them with ice-cold PBS.[15]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[15][16]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[16]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 5-10 minutes at room temperature to degrade RNA.[15][16]

-

PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for at least 5 minutes in the dark.[15][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single-cell events.[16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide.[17][18][19]

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Preparation: Harvest 1-5 x 10⁵ cells and wash them twice with cold PBS.[19]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[21][22]

Protocol:

-

Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[24]

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[22]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

Conclusion

Formononetin demonstrates significant antiproliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest at the G1 phase and the promotion of apoptosis. These effects are largely mediated through the modulation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further investigate the therapeutic potential of formononetin in cancer treatment. Future studies should focus on in vivo efficacy, bioavailability, and potential combination therapies to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. scispace.com [scispace.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. origene.com [origene.com]

- 24. addgene.org [addgene.org]

Unveiling the Cytotoxic Secrets of Fortuneine: A Technical Guide for Researchers

An In-depth Analysis of the Anti-cancer Potential of Compounds from Cephalotaxus fortunei

For Individuals in Research, Science, and Drug Development

Disclaimer: The term "Fortuneine" does not correspond to a recognized scientific name for a specific compound in the current body of scientific literature. This guide, therefore, focuses on the cytotoxic properties of various well-documented alkaloids and diterpenoids isolated from Cephalotaxus fortunei, the plant from which the inquiry likely originates. The data and mechanisms presented herein are attributed to these specific, named compounds.

Executive Summary

Compounds derived from the plant Cephalotaxus fortunei have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This technical guide synthesizes the available scientific data on these compounds, providing a comprehensive overview of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The primary modes of action identified include the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these natural products in oncology.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative effects of various compounds isolated from Cephalotaxus fortunei have been quantified against several human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, offering a comparative look at their potency.

Table 1: Cytotoxicity (IC50) of Cephalotaxus fortunei Alkaloids against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cephalotaxine α-N-oxide | KB | Nasopharynx Carcinoma | 30 µg/mL | [1] |

| Cephalotaxine β-N-oxide | KB | Nasopharynx Carcinoma | 14 µg/mL | [1] |

| 11-β-hydroxycephalotaxine β-N-oxide | KB | Nasopharynx Carcinoma | 31 µg/mL | [1] |

| Isocephalotaxine | KB | Nasopharynx Carcinoma | 15 µg/mL | [1] |

Table 2: Antiproliferative Effects (GI50) of Cephalotaxine-Type Alkaloids from Cephalotaxus fortunei var. alpina

| Compound | U937 (Leukemia) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) |

| Cephafortunine A | 23.70 | - |

| Cephafortunine B | 19.83 | - |

| 4 | 4.21 | 6.66 |

| 5 | 6.58 | 6.70 |

Data synthesized from multiple sources indicating potent activity against leukemia cell lines.

Table 3: Cytotoxicity (GI50) of Diterpenoids from Cephalotaxus fortunei var. alpina

| Compound | HL-60 (Leukemia) GI50 (µM) | THP-1 (Leukemia) GI50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |

| 5 | - | - | 10.66 | 13.99 |

| 6 | - | - | - | 2.72 |

| 7 | - | - | 1.96 | - |

| 8 | - | - | 3.54 | - |

| 5-9 (Range) | 0.27 - 5.48 | 0.48 - 7.54 | - | - |

Compounds 5-9 exhibited prominent cytotoxicity against HL-60 and THP-1 leukemia cell lines. Notably, compound 6 showed stronger cytotoxicity against PC-3 prostate cancer cells than the positive control, etoposide.

Mechanisms of Cytotoxic Action

The cytotoxic effects of compounds from Cephalotaxus fortunei are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a key mechanism by which these compounds eliminate cancer cells. The process is intricate, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of caspases, the executioners of apoptosis.

Caption: Apoptosis signaling pathways induced by cytotoxic agents.

Cell Cycle Arrest

Certain alkaloids from Cephalotaxus fortunei have been shown to arrest the cell cycle in the G0/G1 phase. This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Caption: G0/G1 cell cycle arrest induced by Cephalotaxus alkaloids.

Experimental Protocols

The evaluation of the cytotoxic properties of compounds from Cephalotaxus fortunei involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of the compound that inhibits cell growth or kills the cells.

A. MTT Assay Protocol

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50/GI50 values.

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assays

Objective: To detect and quantify apoptosis induced by the test compound.

A. Annexin V-FITC/Propidium Iodide (PI) Staining Protocol

-

Cell Treatment: Treat cells with the test compound at the desired concentration for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

A. Propidium Iodide (PI) Staining for DNA Content Protocol

-

Cell Treatment: Treat cells with the test compound for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The alkaloids and diterpenoids isolated from Cephalotaxus fortunei exhibit potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their ability to induce apoptosis and cause cell cycle arrest underscores their potential as lead compounds for the development of novel anticancer agents. Further research should focus on the precise identification of the molecular targets of these compounds and their in vivo efficacy and safety profiles. The elucidation of detailed structure-activity relationships will also be crucial for the design of more potent and selective derivatives.

References

Harringtonine's Role in Inhibiting Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonine (HHT), a cephalotaxine alkaloid derived from the evergreen tree Cephalotaxus harringtonia, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive technical overview of the molecular mechanisms by which harringtonine disrupts protein translation, its impact on key cellular signaling pathways, and detailed protocols for its study. Harringtonine's primary mode of action involves the inhibition of the elongation phase of translation by binding to the A-site of the 60S ribosomal subunit, thereby preventing aminoacyl-tRNA binding and subsequent peptide bond formation. This activity leads to polysome disaggregation and a global reduction in protein synthesis. Furthermore, harringtonine's effects extend to the induction of apoptosis and cell cycle arrest, making it a compound of significant interest in cancer research and drug development.

Mechanism of Action: Inhibition of Translational Elongation

Harringtonine and its analog, homoharringtonine (HHT), target the eukaryotic ribosome to inhibit protein synthesis. The primary mechanism involves the disruption of the elongation cycle of translation.[1]

-

Binding to the 60S Ribosomal Subunit: Harringtonine binds to the A-site (aminoacyl site) within the peptidyl transferase center of the large 60S ribosomal subunit.[1] This binding sterically hinders the accommodation of the aminoacyl-tRNA.

-

Inhibition of Peptide Bond Formation: By blocking the A-site, harringtonine prevents the crucial step of peptide bond formation between the nascent polypeptide chain at the P-site (peptidyl site) and the incoming amino acid carried by the tRNA.[1]

-

Stalling at Initiation and Early Elongation: While the primary effect is on elongation, harringtonine has also been observed to cause an accumulation of ribosomes at the translation initiation site.[2] This property has been exploited in ribosome profiling studies to map translation start sites.

The overall effect is a rapid cessation of protein synthesis, leading to the "run-off" of ribosomes from mRNA and the disassembly of polysomes.

Impact on Cellular Signaling Pathways

The inhibition of protein synthesis by harringtonine triggers a cascade of downstream cellular events, primarily culminating in apoptosis and cell cycle arrest. Recent studies have also elucidated a connection to the mTOR signaling pathway.

Apoptosis Induction

Harringtonine induces programmed cell death by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[3][4][5][6][7]

-

Downregulation of Anti-Apoptotic Proteins: Treatment with homoharringtonine has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1, Bcl-2, survivin, and XIAP.

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increase in the expression of pro-apoptotic proteins like Bax.

This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.

Cell Cycle Arrest

Harringtonine treatment can lead to the arrest of the cell cycle, primarily at the G2/M phase.[8][9][10][11] This arrest is often a consequence of the cell's response to the stress induced by protein synthesis inhibition and is a common mechanism for anticancer agents. The molecular details involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern cell cycle progression.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis.[12][13] Studies on homoharringtonine have shown that it can inhibit the mTOR signaling pathway.[14][15][16][17] This inhibition appears to be a key mechanism through which HHT exerts its anti-proliferative and pro-apoptotic effects in cancer cells. HHT has been shown to down-regulate key components of the mTORC1 and mTORC2 complexes, such as mTOR, raptor, and rictor, and to decrease the phosphorylation of downstream effectors like AKT.[14][15][16][17]

Quantitative Data on Protein Synthesis Inhibition

The inhibitory potency of harringtonine and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for homoharringtonine (HHT) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| MA9.3RAS | Acute Myeloid Leukemia | ~10 | ~18.3 | [18] |

| MA9.3ITD | Acute Myeloid Leukemia | ~10 | ~18.3 | [18] |

| MONOMAC 6 | Acute Myeloid Leukemia | ~5 | ~9.2 | [18] |

Experimental Protocols

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. Harringtonine is often used in this protocol to specifically identify translation initiation sites.

Methodology:

-

Cell Treatment: Treat cultured cells with harringtonine (typically 2 µg/mL) for a short duration (e.g., 2-5 minutes) to stall ribosomes at initiation sites. A parallel culture without harringtonine serves as a control for elongating ribosomes.

-

Cell Lysis: Rapidly lyse the cells in a buffer containing cycloheximide to freeze elongating ribosomes in place.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (RPFs) by ultracentrifugation through a sucrose gradient or cushion.

-

RNA Extraction: Extract the RPFs (typically 28-30 nucleotides in length) from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and PCR amplify to generate a library for deep sequencing.

-

Sequencing and Data Analysis: Sequence the RPF library and align the reads to a reference transcriptome to determine the density and position of ribosomes.

Polysome Profiling

Polysome profiling is used to assess the overall state of translation in a cell by separating mRNAs based on the number of associated ribosomes.

Methodology:

-

Cell Treatment: Treat cells with harringtonine at the desired concentration and for the specified time.

-

Cell Lysis: Lyse the cells in a buffer containing cycloheximide to preserve the polysome structures.

-

Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates the lysate into fractions containing free mRNA, ribosomal subunits, monosomes, and polysomes of increasing size.

-

Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. RNA can then be extracted from each fraction for further analysis (e.g., qRT-PCR or RNA-seq) to determine the translational status of specific mRNAs.

In Vitro Translation Assay

In vitro translation systems (e.g., rabbit reticulocyte lysate or wheat germ extract) allow for the direct assessment of a compound's effect on protein synthesis in a cell-free environment.[19][20][21][22][23]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the in vitro translation lysate, a reporter mRNA (e.g., encoding luciferase or a radiolabeled protein), amino acids (including a labeled one like 35S-methionine), and an energy source.

-

Inhibitor Addition: Add varying concentrations of harringtonine to the reaction mixtures. A no-inhibitor control is essential.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. For luciferase assays, this involves adding the substrate and measuring luminescence. For radiolabeled proteins, this can be done by SDS-PAGE and autoradiography or by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the harringtonine concentration to determine the IC50 value.

Conclusion

Harringtonine is a valuable tool for studying the intricacies of eukaryotic protein synthesis. Its well-defined mechanism of action, targeting the ribosomal A-site and inhibiting translational elongation, makes it a useful probe for dissecting the translation process. The downstream consequences of its activity, including the induction of apoptosis and cell cycle arrest, underscore its potential as an anticancer agent. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of harringtonine and other protein synthesis inhibitors, contributing to a deeper understanding of translational control and the development of novel therapeutic strategies.

References

- 1. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms [mdpi.com]

- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR inhibition reprograms cellular proteostasis by regulating eIF3D-mediated selective mRNA translation and promotes cell phenotype switching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A unifying model for mTORC1-mediated regulation of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Blockage of mTOR signaling pathway by homoharringtonine inhibits proliferation and induces apoptosis of HT29 human colorectal tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Neuroprotective Potential of Fortuneine: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the neuroprotective effects of a compound named "Fortuneine" is not currently available. This document serves as a comprehensive, albeit hypothetical, technical guide for researchers, scientists, and drug development professionals interested in investigating the potential neuroprotective properties of novel compounds, using "this compound" as an illustrative example. The methodologies, data presentation formats, and signaling pathways described herein are based on established practices in the field of neuroprotection research.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health challenge.[1][2][3] The progressive loss of neuronal structure and function that characterizes these disorders underscores the urgent need for effective therapeutic interventions.[1][4] Natural products, particularly plant-derived alkaloids, have historically been a rich source of novel drug candidates and continue to offer promising avenues for neuroprotective drug discovery.[5]

This compound, a hypothetical alkaloid derived from Cephalotaxus fortunei, a plant known to produce a variety of bioactive alkaloids, presents an intriguing candidate for neuroprotective investigation.[6][7][8][9] While research has predominantly focused on the cytotoxic properties of alkaloids from this genus, the vast chemical diversity within natural products suggests that uncharacterized compounds may possess beneficial neurological activities.[6][7] This guide outlines a potential research framework for evaluating the neuroprotective effects of this compound, from initial in vitro screening to the elucidation of its mechanism of action.

Quantitative Data Summary

Effective evaluation of a compound's neuroprotective potential relies on robust quantitative data. The following tables provide a template for organizing and comparing key efficacy and safety metrics for this compound.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Assay Type | Neurotoxic Insult | Cell Line | Outcome Measure | This compound EC50 (µM) | Positive Control EC50 (µM) |

| Cell Viability | H₂O₂ | SH-SY5Y | MTT Assay | Data not available | e.g., Quercetin |

| Rotenone | PC12 | LDH Release | Data not available | e.g., L-DOPA | |

| MPP+ | Differentiated SH-SY5Y | Neurite Outgrowth | Data not available | e.g., BDNF | |

| 6-OHDA | Primary Cortical Neurons | Apoptosis (Caspase-3 Activity) | Data not available | e.g., Selegiline | |

| Oxidative Stress | H₂O₂ | NSC34 | ROS Production (DCF Assay) | Data not available | e.g., N-acetylcysteine |

| Neuroinflammation | LPS | BV-2 Microglia | Nitric Oxide Production | Data not available | e.g., Dexamethasone |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Route of Administration | Dosing Regimen | Neurological Outcome | Behavioral Outcome | Reference Compound |

| MPTP Mouse Model of Parkinson's Disease | Intraperitoneal | e.g., 10 mg/kg, daily for 7 days | Tyrosine Hydroxylase Staining | Rotarod Test | e.g., Rasagiline |

| Scopolamine-induced Amnesia Rat Model | Oral Gavage | e.g., 5 mg/kg, single dose | Cholinergic Neuron Count | Morris Water Maze | e.g., Donepezil |

| Traumatic Brain Injury (TBI) Mouse Model | Intravenous | e.g., 20 mg/kg, post-injury | Infarct Volume | Neurological Deficit Score | e.g., Luteolin |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections describe standard methodologies for assessing the neuroprotective effects of a novel compound.

In Vitro Assays

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a more neuron-like phenotype, cells are treated with retinoic acid.

-

PC12 cells, derived from a rat pheochromocytoma, are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Nerve growth factor (NGF) is used to induce differentiation.

-

Primary neuronal cultures are established from the cortex or hippocampus of embryonic day 18 (E18) rat or mouse pups, following established protocols for tissue dissociation and plating on poly-D-lysine coated plates.

-

-

Induction of Neurotoxicity:

-

Oxidative Stress: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to an oxidative insult such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).[10]

-

Mitochondrial Dysfunction: To model Parkinson's disease-related toxicity, cells are treated with mitochondrial complex I inhibitors like rotenone or 1-methyl-4-phenylpyridinium (MPP+).[11][12]

-

Excitotoxicity: Primary neuronal cultures are exposed to high concentrations of glutamate or NMDA to induce excitotoxic cell death.

-

-

Assessment of Neuroprotection:

-

Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cellular metabolic activity as an indicator of cell viability.

-

Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is quantified to assess plasma membrane damage.

-

Apoptosis: Apoptotic cell death is measured by quantifying caspase-3/7 activity using a luminescent substrate or by using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[13]

-

Neurite Outgrowth: In differentiated neuronal cells, neurite length and branching can be quantified using immunofluorescence microscopy and image analysis software.[11]

-

In Vivo Models

-

Animal Models of Neurodegeneration:

-

Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study dopaminergic neurodegeneration.[1][14] C57BL/6 mice are administered MPTP to induce a loss of dopaminergic neurons in the substantia nigra.

-

Alzheimer's Disease: The scopolamine-induced amnesia model in rats or mice is a common pharmacological model to screen for compounds that can mitigate cholinergic dysfunction and cognitive deficits.[1]

-

Huntington's Disease: The 3-nitropropionic acid (3-NP) model, which induces mitochondrial dysfunction, can be used to mimic aspects of Huntington's disease pathology.[15]

-

Traumatic Brain Injury: A controlled cortical impact or weight-drop model can be used in mice or rats to induce a traumatic brain injury.[16]

-

-

Drug Administration and Behavioral Testing:

-

This compound would be administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses and time points relative to the neurotoxic insult.

-

Behavioral assessments relevant to the specific disease model are conducted. These may include the rotarod test for motor coordination in Parkinson's models, the Morris water maze for spatial learning and memory in Alzheimer's models, or neurological deficit scoring in TBI models.

-

-

Histological and Biochemical Analysis:

-

Following the completion of behavioral testing, brain tissue is collected for analysis.

-

Immunohistochemistry is used to quantify neuronal survival (e.g., NeuN staining), dopaminergic neuron loss (tyrosine hydroxylase staining), or glial activation (Iba1 or GFAP staining).

-

Biochemical assays are performed on brain homogenates to measure levels of oxidative stress markers (e.g., malondialdehyde), inflammatory cytokines, or key signaling proteins.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound may exert its neuroprotective effects is crucial for its development as a therapeutic agent. Based on established neuroprotective pathways, the following are potential targets for investigation.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress.[13][16][17] Many neuroprotective compounds exert their effects by activating this pathway.

Caption: Potential activation of the Nrf2-ARE pathway by this compound.

Neurotrophin Signaling Pathway

Neurotrophins like brain-derived neurotrophic factor (BDNF) play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[15][18][19] Some neuroprotective agents may act by modulating neurotrophin signaling pathways.

References

- 1. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 2. Experimental models for identifying modifiers of polyglutamine-induced aggregation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional bioengineered tissue models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental models for the study of neurodegeneration in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New alkaloids from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cephalotaxine-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethnopharmacology, chemodiversity, and bioactivity of Cephalotaxus medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of phloretin and its glycosylated derivative on rotenone-induced toxicity in human SH-SY5Y neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo [mdpi.com]

- 14. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Neuroprotective mechanisms of brain-derived neurotrophic factor against 3-nitropropionic acid toxicity: therapeutic implications for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]